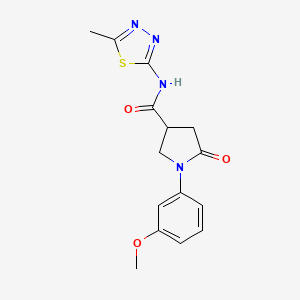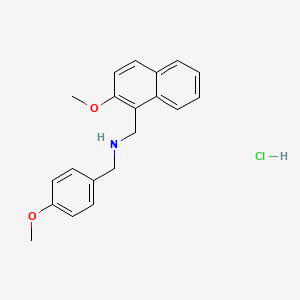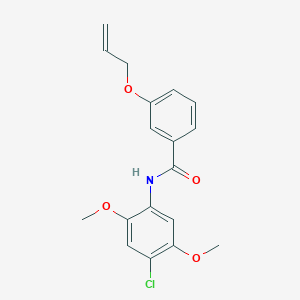![molecular formula C16H13ClFNO3 B4410600 4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4410600.png)
4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate
Overview
Description
4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate, also known as CP-153, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate acts as a competitive antagonist of the glycine receptor by binding to the receptor site and preventing the binding of glycine. This results in a decrease in the activity of the receptor and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and sedative effects in animal models. It has also been shown to improve sleep quality and reduce sleep latency. Additionally, this compound has been studied for its potential use in the treatment of epilepsy, as it has been shown to reduce seizure activity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate in lab experiments is its potency and selectivity as a glycine receptor antagonist. This allows for precise and targeted manipulation of the receptor activity. However, one limitation is the potential for off-target effects, as this compound may interact with other receptors or enzymes in the body.
Future Directions
There are several potential future directions for research on 4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate. One area of interest is its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Furthermore, this compound may have potential applications in the treatment of neurological disorders, such as epilepsy and sleep disorders. Finally, research may focus on developing more potent and selective glycine receptor antagonists based on the structure of this compound.
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of new treatments for various neurological disorders.
Scientific Research Applications
4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate has been studied for its potential use as a selective and potent antagonist of the glycine receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. Glycine receptors are involved in various physiological processes, including pain perception, motor control, and sleep regulation. This compound has been shown to be effective in reducing pain and improving sleep in animal models.
properties
IUPAC Name |
[4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-2-15(20)22-12-6-3-10(4-7-12)16(21)19-11-5-8-14(18)13(17)9-11/h3-9H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCNKNPDWYSBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4410527.png)
![4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4410529.png)
![1-[2-(2-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410533.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4410551.png)
![4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B4410570.png)
![2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4410576.png)

![N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide](/img/structure/B4410587.png)
![3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410596.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4410615.png)
